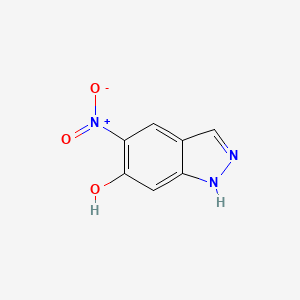5-Nitro-1H-indazol-6-ol
CAS No.: 1082041-56-2
Cat. No.: VC2730149
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1082041-56-2 |
|---|---|
| Molecular Formula | C7H5N3O3 |
| Molecular Weight | 179.13 g/mol |
| IUPAC Name | 5-nitro-1H-indazol-6-ol |
| Standard InChI | InChI=1S/C7H5N3O3/c11-7-2-5-4(3-8-9-5)1-6(7)10(12)13/h1-3,11H,(H,8,9) |
| Standard InChI Key | OIJDAJASYWQSPS-UHFFFAOYSA-N |
| SMILES | C1=C2C=NNC2=CC(=C1[N+](=O)[O-])O |
| Canonical SMILES | C1=C2C=NNC2=CC(=C1[N+](=O)[O-])O |
Introduction
Chemical Structure and Properties
5-Nitro-1H-indazol-6-ol consists of a bicyclic structure with a five-membered pyrazole ring fused to a six-membered benzene ring, featuring a nitro group at position 5 and a hydroxyl group at position 6. The compound exists in tautomeric forms (1H and 2H), a common characteristic of indazole derivatives.
Physical and Chemical Properties
The compound is characterized by the following properties:
| Property | Value | Status |
|---|---|---|
| CAS Number | 1082041-56-2 | Confirmed |
| Molecular Formula | C₇H₅N₃O₃ | Confirmed |
| Molecular Weight | 179.13 g/mol | Confirmed |
| Density | 1.700 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 399.3 ± 22.0 °C | Predicted |
| Melting Point | Not available | - |
| pKa | 6.39 ± 0.40 | Predicted |
| Appearance | Solid | Inferred |
The nitro group at position 5 is electron-withdrawing, which affects the electronic distribution within the molecule, potentially influencing its reactivity and acid-base properties . The presence of the hydroxyl group at position 6 contributes to its potential for hydrogen bonding and increases its hydrophilicity compared to unsubstituted indazole derivatives.
Structural Identifiers
For systematic identification and database referencing, the following identifiers are associated with 5-Nitro-1H-indazol-6-ol:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 5-nitro-1H-indazol-6-ol |
| Standard InChI | InChI=1S/C7H5N3O3/c11-7-2-5-4(3-8-9-5)1-6(7)10(12)13/h1-3,11H,(H,8,9) |
| Standard InChIKey | OIJDAJASYWQSPS-UHFFFAOYSA-N |
| SMILES | C1=C2C=NNC2=CC(=C1N+[O-])O |
| Canonical SMILES | C1=C2C=NNC2=CC(=C1N+[O-])O |
| PubChem Compound ID | 8628025 |
These identifiers enable precise cross-referencing across chemical databases and literature.
Spectroscopic Characterization
NMR Spectroscopy
While specific NMR data for 5-Nitro-1H-indazol-6-ol is limited in the literature, related compounds provide valuable reference points. For instance, the NMR profile of (5-nitro-1H-indazol-1-yl)methanol (2c) shows:
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.83 (s, 1H, H4)
-
δ 8.42 (s, 1H, H3)
-
δ 8.27 (d, 1H, J = 9.2, H6)
-
δ 7.92 (d, 1H, J = 9.2 Hz, H7)
-
δ 6.94 (t, 1H, J = 7.5 Hz, OH)
¹³C{¹H} NMR (100 MHz, DMSO-d₆):
-
δ 141.4 (C5)
-
δ 140.8 (C7a)
-
δ 136.4 (C3)
-
δ 123.3 (C3a)
-
δ 121.0 (C6)
-
δ 118.9 (C4)
-
δ 112.0 (C7)
Mass Spectrometry
The expected mass spectrometry profile would show:
-
[M+H]⁺ peak at m/z 180.06
-
Fragmentation patterns consistent with the indazole scaffold and loss of nitro group fragments
Applications and Research Interest
Pharmaceutical Building Block
5-Nitro-1H-indazol-6-ol serves as a valuable chemical intermediate in various chemical and pharmaceutical applications. Its commercial classification as a "Protein Degrader Building Block" suggests utility in targeted protein degradation research, an emerging area in drug discovery .
Indazole derivatives generally have demonstrated diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties. The specific substitution pattern in 5-Nitro-1H-indazol-6-ol may confer unique biological properties or reactivity profiles that make it valuable in medicinal chemistry.
Synthetic Intermediate
The nitro group at position 5 provides a site for further chemical modification, making it a versatile intermediate in organic synthesis. Potential transformations include:
-
Reduction to the corresponding amine (5-amino-1H-indazol-6-ol)
-
Nucleophilic aromatic substitution reactions
-
Metal-catalyzed coupling reactions
-
Functionalization of the hydroxyl group through esterification or etherification
Structural Studies
The compound may serve as a model system for studying tautomerism in heterocyclic compounds. Indazoles can exist in multiple tautomeric forms (primarily 1H and 2H), and the presence of the nitro and hydroxyl substituents would influence the tautomeric equilibrium .
Related Compounds and Structural Analogs
Understanding the properties and applications of structural analogs provides context for 5-Nitro-1H-indazol-6-ol.
Comparison with Structural Analogs
Structure-Activity Relationships
The 1-((S)-2-Aminopropyl)-1H-indazol-6-ol derivative demonstrates significant biological activity as a peripherally acting 5-HT₂ receptor agonist with potential applications in treating ocular hypertension and glaucoma. This suggests that the indazol-6-ol scaffold, when appropriately functionalized, can interact with important biological targets .
The 5-position substitution (nitro in 5-Nitro-1H-indazol-6-ol versus methyl in 5-Methyl-1H-indazol-6-ol) would be expected to substantially alter the electronic properties and biological activity profiles of these compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume